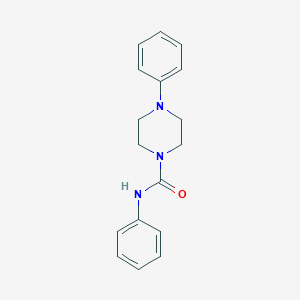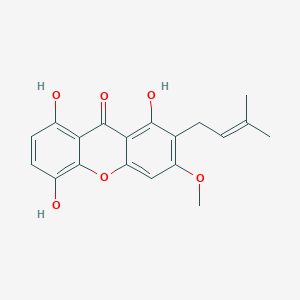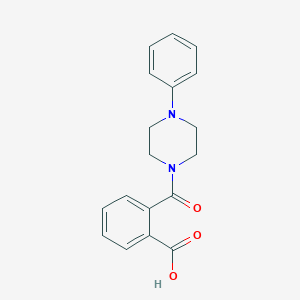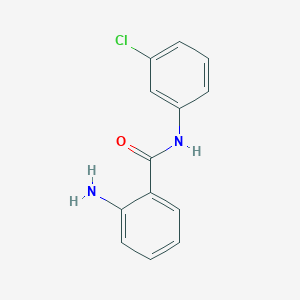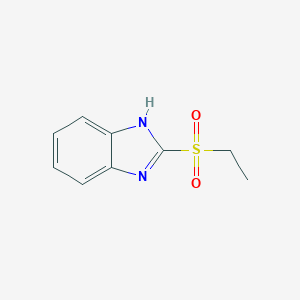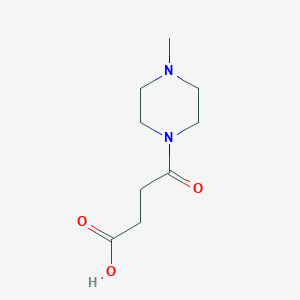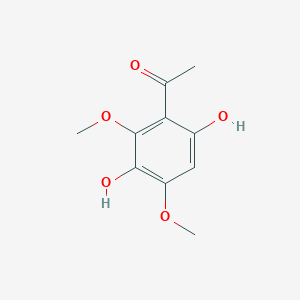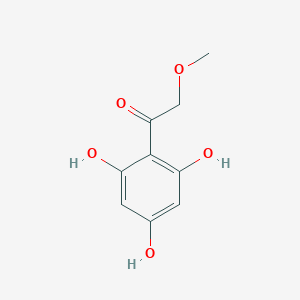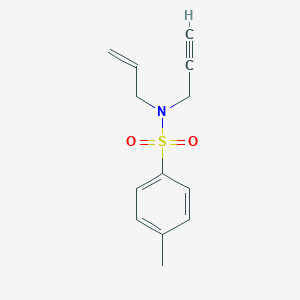
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- is a chemical compound that has a wide range of applications in scientific research. It is commonly referred to as MPPS and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用机制
MPPS inhibits the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. As a result, MPPS has been shown to have anti-inflammatory and anti-tumor effects.
生化和生理效应
MPPS has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of metalloproteases, which play a critical role in tissue remodeling and repair. Inhibition of metalloproteases by MPPS has been shown to reduce inflammation and prevent tumor growth.
实验室实验的优点和局限性
One of the advantages of using MPPS in laboratory experiments is its ability to inhibit the activity of metalloproteases. This makes it a useful tool for investigating the role of metalloproteases in various biological processes. However, one of the limitations of using MPPS is its potential toxicity. MPPS has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of MPPS in scientific research. One area of interest is the development of MPPS analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the investigation of the role of metalloproteases in various diseases, such as cancer and arthritis. Additionally, the use of MPPS in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
合成方法
The synthesis of MPPS involves the reaction of 4-methylbenzenesulfonyl chloride with propargylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure MPPS.
科学研究应用
MPPS has been used in various scientific research studies due to its ability to inhibit the activity of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. MPPS has been shown to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
属性
CAS 编号 |
133886-40-5 |
|---|---|
产品名称 |
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- |
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC 名称 |
4-methyl-N-prop-2-enyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1,5-9H,2,10-11H2,3H3 |
InChI 键 |
QITLNHICIUWDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



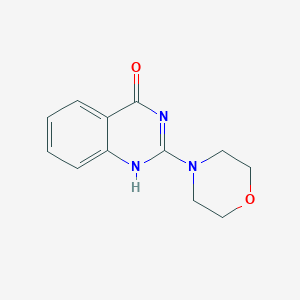
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
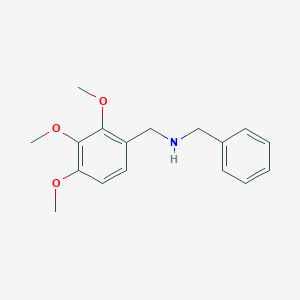
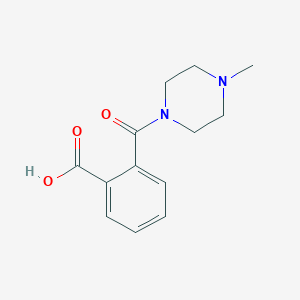
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
